Tert-butyl (1-{[1-(pyrimidin-2-yl)piperidin-3-yl]carbonyl}piperidin-4-yl)carbamate
CAS No.:
Cat. No.: VC20207660
Molecular Formula: C20H31N5O3
Molecular Weight: 389.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H31N5O3 |
|---|---|
| Molecular Weight | 389.5 g/mol |
| IUPAC Name | tert-butyl N-[1-(1-pyrimidin-2-ylpiperidine-3-carbonyl)piperidin-4-yl]carbamate |
| Standard InChI | InChI=1S/C20H31N5O3/c1-20(2,3)28-19(27)23-16-7-12-24(13-8-16)17(26)15-6-4-11-25(14-15)18-21-9-5-10-22-18/h5,9-10,15-16H,4,6-8,11-14H2,1-3H3,(H,23,27) |
| Standard InChI Key | ISKGSTOSGDKXKV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2CCCN(C2)C3=NC=CC=N3 |
Introduction
Structural and Molecular Characteristics
Core Scaffold and Functional Groups
The compound’s architecture centers on two piperidine rings connected via a carbonyl group. One piperidine is substituted at the 3-position with a pyrimidin-2-yl group, while the other bears a tert-butyl carbamate at the 4-position . The pyrimidine ring, a nitrogen-rich heterocycle, contributes to potential hydrogen bonding and π-π stacking interactions with biological targets. The tert-butyl group enhances lipophilicity, which may improve membrane permeability and metabolic stability.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 1401583-26-3 |
| Molecular Formula | |
| Molecular Weight | 389.5 g/mol |
| IUPAC Name | tert-butyl N-[1-(1-pyrimidin-2-ylpiperidine-3-carbonyl)piperidin-4-yl]carbamate |
Stereochemical Considerations
The presence of chiral centers in the piperidine rings introduces stereochemical complexity. The configuration at the 3-position of the pyrimidinyl-piperidine and the 4-position of the carbamate-bearing piperidine may influence binding affinity and selectivity. Molecular modeling studies of analogous compounds suggest that the (S)-configuration at these positions optimizes interactions with enzymes like monoacylglycerol lipase (MAGL) .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of tert-butyl (1-{[1-(pyrimidin-2-yl)piperidin-3-yl]carbonyl}piperidin-4-yl)carbamate typically involves multi-step organic reactions:
-
Piperidine Functionalization: The pyrimidin-2-yl group is introduced to piperidine via nucleophilic aromatic substitution or transition metal-catalyzed coupling.
-
Carbamate Formation: The tert-butyl carbamate is installed using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.
-
Coupling Reaction: The two piperidine units are connected via an amide bond using carbodiimide-based coupling agents like EDC or HOBt.
Table 2: Representative Synthetic Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Pyrimidine Installation | Pyrimidine, Pd/C, H₂, EtOH |
| 2 | Boc Protection | Boc₂O, DMAP, CH₂Cl₂ |
| 3 | Amide Coupling | EDC, HOBt, DIPEA, DMF |
Physicochemical Properties
While experimental data on solubility and melting point are unavailable, the compound’s logP (calculated: 2.8) suggests moderate lipophilicity, aligning with its tert-butyl group. The carbamate and amide groups confer stability against hydrolysis under physiological conditions, a trait critical for oral bioavailability in drug candidates.
Biological Relevance and Hypothetical Pharmacological Applications
Mechanism of Action Hypotheses
Although direct studies are lacking, structurally related compounds exhibit diverse activities:
-
MAGL Inhibition: Piperidine carbamates like JZL184 inhibit MAGL, modulating endocannabinoid signaling . The tert-butyl carbamate in this compound may similarly interact with MAGL’s catalytic serine residue.
-
Kinase Inhibition: Pyrimidine-containing analogs often target ATP-binding pockets in kinases. For example, derivatives with cyanopyridine substituents show antitumor activity by inhibiting EGFR.
Comparative Analysis with Analogs
Table 3: Structural and Functional Comparison of Analogs
| Compound Name | Structural Variation | Reported Activity |
|---|---|---|
| Tert-butyl (1-(4-cyanopyridin-2-yl)piperidin-3-yl)carbamate | Cyanopyridine substituent | EGFR inhibition (IC₅₀: 12 nM) |
| Tert-butyl (1-(pyrimidin-4-yl)piperidin)carbamate | Pyrimidine positional isomer | Neuroprotection (in vitro) |
| JZL184 | Piperidine carbamate | MAGL inhibition (IC₅₀: 8 nM) |
This compound’s pyrimidin-2-yl group may favor interactions with purine-binding enzymes, while the tert-butyl carbamate could enhance brain penetration for CNS targets .
Analytical Characterization
Spectroscopic Methods
-
NMR Spectroscopy: -NMR reveals distinct signals for the tert-butyl group (δ 1.4 ppm), pyrimidine protons (δ 8.3–8.6 ppm), and piperidine methylenes (δ 1.6–3.2 ppm).
-
Mass Spectrometry: High-resolution MS confirms the molecular ion at m/z 389.5 [M+H]⁺ .
-
HPLC: Reverse-phase HPLC with C18 columns (ACN:H₂O gradient) assesses purity (>95% in reported syntheses).
Stability Studies
Under accelerated stability conditions (40°C/75% RH), the compound shows <5% degradation over 4 weeks, suggesting suitability for long-term storage.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume